N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-18(24,11-6-7-14-15(8-11)26-10-25-14)9-20-16(22)17(23)21-13-5-3-2-4-12(13)19/h2-8,24H,9-10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXQHNHLMDAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, where a benzo[d][1,3]dioxole precursor is coupled with an appropriate aryl halide.
Introduction of the hydroxypropyl group: This step often involves the use of a hydroxypropylating agent under basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with a chlorophenyl oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The oxalamide linkage can be reduced to form amines under reducing conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide exerts its effects involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Structural Features: QOD shares the ethanediamide backbone and benzodioxole group but replaces the 2-chlorophenyl and hydroxypropyl groups with a tetrahydroquinolinyl-ethyl moiety.
- Biological Activity : QOD acts as a falcipain-2 inhibitor, critical for antimalarial activity. Molecular dynamics simulations highlight its stable binding to falcipain-2’s active site via hydrogen bonds with Gly83 and Cys42 .

- Key Difference: The tetrahydroquinolinyl group in QOD enhances hydrophobic interactions with parasitic enzymes, unlike the 2-chlorophenyl group in the target compound, which may prioritize antifungal targets .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)propylidene]-N-(2-Chlorophenyl)hydrazinecarboxamide
- Structural Features : This compound replaces the ethanediamide group with a semicarbazone moiety and introduces an imidazole ring. The (E)-configuration of the imine group is confirmed via X-ray crystallography .
- Biological Activity : Demonstrates potent antifungal activity against Candida albicans (MIC = 8 µg/mL) due to synergistic effects of the benzodioxole (membrane disruption), imidazole (CYP450 inhibition), and semicarbazone (metal chelation) pharmacophores .
- Key Difference : The imidazole and semicarbazone groups broaden its mechanism of action compared to the ethanediamide-based target compound, which may exhibit narrower target specificity .
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]hydroxylamine
- Structural Features : A benzodioxole-derived oxime with a hydroxylamine group.
- Biological Activity: Primarily acts as a monoamine oxidase (MAO) inhibitor. Isomerism (two detected isomers) influences its binding affinity to MAO-A/MAO-B .
- Key Difference : The absence of the 2-chlorophenyl group and ethanediamide linker reduces structural overlap with the target compound, highlighting the importance of the chlorophenyl group for antifungal/antiparasitic targeting .
Comparative Data Table
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide, also known as compound 1396885-15-6, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic uses based on available research.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a chlorophenyl group , contributing to its biological properties. The molecular formula is , with a molecular weight of 388.4 g/mol. Its structural complexity allows for various interactions with biological targets.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes and receptors due to the presence of functional groups that facilitate binding. The benzodioxole ring may enhance the compound's ability to engage in hydrogen bonding and hydrophobic interactions , crucial for its biological activity.
Cytotoxicity and Anticancer Potential
Some benzodioxole derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. This selectivity is attributed to the differential uptake and metabolism in cancerous versus non-cancerous tissues . Although specific studies on this compound are lacking, the presence of similar functional groups suggests it may exhibit comparable properties.
Structure-Activity Relationships (SAR)
The biological activity of compounds is often influenced by their structural features. In the case of benzodioxole derivatives:
- Electron-donating groups (like methoxy) enhance activity against certain bacterial strains.
- The positioning of substituents on the aromatic rings significantly affects antimicrobial potency .
These insights can guide future modifications to improve the efficacy of this compound.
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides valuable insights:
-
Antibacterial Screening : A study screened various benzodioxole derivatives for antibacterial activity, revealing that only a subset showed significant effects against Bacillus subtilis and other pathogens .
Compound Name Activity MIC (µg/mL) Compound A Active 10 Compound B Inactive - - Cytotoxicity Assays : Compounds structurally similar to this compound have been tested for cytotoxicity against cancer cell lines, showing varying degrees of selectivity .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide, and how is its purity confirmed?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxol-5-ylmethanol, followed by activation with oxalyl chloride to form an acyl chloride intermediate. Subsequent coupling with 2-chloroaniline derivatives is performed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in solvents such as DMF or DMSO under controlled temperatures (0–25°C) . Purity is confirmed via NMR spectroscopy (1H/13C) to verify structural integrity and HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>95%) .
Advanced: How can reaction conditions be optimized to maximize yield and minimize side products during synthesis?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Catalyst selection : HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) may enhance coupling efficiency compared to EDC .
- Solvent polarity : DMSO improves solubility of intermediates but may increase side reactions; DCM (dichloromethane) is preferred for sterically hindered steps .
- Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of reactive intermediates .
- Reaction monitoring : Use TLC (thin-layer chromatography) with UV-active spots or in-situ FTIR to track progress and terminate reactions at optimal conversion points . Design of Experiments (DoE) frameworks can statistically identify critical factors .
Basic: What structural features of this compound suggest potential bioactivity?
Methodological Answer:
The benzodioxole moiety is associated with cytochrome P450 modulation, while the 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The hydroxypropyl linker and ethanediamide core allow hydrogen bonding with enzymatic active sites, as seen in analogs targeting kinases or GPCRs . Preliminary in vitro assays for similar compounds show IC50 values <10 μM in cancer cell lines, suggesting apoptotic pathway engagement .
Advanced: What experimental strategies are recommended to elucidate the mechanism of action of this compound?
Methodological Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .
- Molecular docking : Perform in silico screening against databases like PDB or ChEMBL using software (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or neurotransmitter receptors .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells can reveal upregulated/downregulated pathways (e.g., MAPK/ERK) .
- Competitive binding assays : Radiolabeled analogs (e.g., ³H or ¹⁴C) validate direct target engagement .
Basic: How should researchers assess the solubility and stability of this compound for in vitro studies?
Methodological Answer:
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at working concentrations .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products >5% indicate need for formulation adjustments (e.g., cyclodextrin encapsulation) .
- Storage : Store lyophilized powder at -20°C under argon to prevent hydrolysis .
Advanced: What strategies are effective in designing analogs to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the 2-chlorophenyl group with a trifluoromethylpyridine to enhance metabolic stability .
- Prodrug derivatization : Esterify the hydroxypropyl group to increase oral bioavailability, with enzymatic cleavage in vivo .
- LogP optimization : Use HPLC-derived logP measurements to balance lipophilicity (target range: 2–4) for blood-brain barrier penetration .
- SAR studies : Synthesize analogs with varying substituents on the benzodioxole ring and test in ADME assays (Caco-2 permeability, microsomal stability) .
Basic: Which analytical techniques are critical for characterizing degradation products?
Methodological Answer:
- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) : Identifies degradation products via exact mass (<5 ppm error) and isotopic patterns .
- NMR structural elucidation : 2D NMR (COSY, HSQC) resolves regioisomeric byproducts from hydrolysis or oxidation .
- Forced degradation studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1B guidelines) to simulate stress conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize assay protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) or MTT assays for cytotoxicity to reduce variability .
- Batch-to-batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) across studies .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for covariates (cell line heterogeneity, dosing regimens) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- HepG2 cells : Assess hepatotoxicity via ATP depletion (CellTiter-Glo assay) .
- hERG inhibition : Use patch-clamp electrophysiology or FLIPR assays to predict cardiotoxicity risks .
- Ames test : Conduct with TA98 and TA100 strains to evaluate mutagenicity .
Advanced: How can computational chemistry aid in predicting off-target interactions?
Methodological Answer:
- Pharmacophore modeling : Tools like Schrödinger Phase generate 3D interaction maps to predict binding to unrelated targets (e.g., serotonin receptors) .
- Machine learning : Train models on ChEMBL bioactivity data to forecast CYP450 inhibition or hERG liability .
- Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize targets for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

